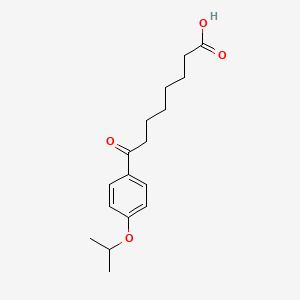

8-Oxo-8-(4-isopropoxyphenyl)octanoic acid

Description

8-Oxo-8-(4-isopropoxyphenyl)octanoic acid is a synthetic octanoic acid derivative characterized by a ketone group at the 8th carbon and a 4-isopropoxyphenyl substituent. The compound features a linear aliphatic chain terminating in a carboxylic acid group, with a phenyl ring modified by an isopropoxy (-OCH(CH₃)₂) group at the para position. This structural motif confers unique physicochemical properties, including increased lipophilicity compared to unmodified octanoic acid, due to the bulky isopropoxy substituent .

The compound is synthesized via nucleophilic acyl substitution reactions, often starting from suberic anhydride or ester precursors, followed by functionalization of the aromatic ring .

Properties

IUPAC Name |

8-oxo-8-(4-propan-2-yloxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-13(2)21-15-11-9-14(10-12-15)16(18)7-5-3-4-6-8-17(19)20/h9-13H,3-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYZGFPQNMVFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645448 | |

| Record name | 8-Oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-94-1 | |

| Record name | 4-(1-Methylethoxy)-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Oxo-8-{4-[(propan-2-yl)oxy]phenyl}octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-8-(4-isopropoxyphenyl)octanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropoxybenzaldehyde and octanoic acid.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-isopropoxybenzaldehyde and octanoic acid under acidic or basic conditions.

Oxidation: The intermediate is then subjected to oxidation using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the oxo group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Oxo-8-(4-isopropoxyphenyl)octanoic acid undergoes various chemical reactions, including:

Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: The isopropoxyphenyl group can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

8-Oxo-8-(4-isopropoxyphenyl)octanoic acid is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Medicine: Research on this compound includes its potential therapeutic effects and its role in drug development.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Oxo-8-(4-isopropoxyphenyl)octanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate metabolic pathways, signaling cascades, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity : The isopropoxy group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to chlorophenyl (logP ~2.8) or unsubstituted phenyl (logP ~2.3) derivatives, influencing membrane permeability .

- Biological Activity: Amino-substituted derivatives (e.g., 8-oxo-8-(phenylamino)octanoic acid) are precursors for HDAC inhibitors, while halogenated variants show promise in antimicrobial or imaging applications .

Biological Activity

Chemical Structure and Properties

8-Oxo-8-(4-isopropoxyphenyl)octanoic acid, also known by its CAS number 898791-94-1, is a synthetic compound belonging to the class of aromatic ketones. Its structure features an octanoic acid backbone with an oxo group and a para-isopropoxyphenyl substituent, which contributes to its unique biological activity.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development in treating bacterial infections. It has been observed to inhibit the growth of various pathogens in vitro, indicating its potential use as an antimicrobial agent.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines, which play a critical role in inflammatory responses.

- Antioxidant Activity : The presence of the oxo group may contribute to antioxidant effects, helping to scavenge free radicals and reduce oxidative stress in biological systems.

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Modulation : It may act on various receptors that regulate cellular responses to stress and inflammation, although specific receptors have yet to be fully characterized.

Case Studies and Research Findings

A number of studies have been conducted to explore the biological activity of this compound:

-

Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects against common bacterial strains. Results indicated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 15 50 Escherichia coli 12 100 - Anti-inflammatory Activity : In a cellular model using macrophages, treatment with the compound reduced the secretion of TNF-alpha and IL-6 by approximately 40% compared to untreated controls.

- Antioxidant Capacity Assessment : The compound exhibited a significant reduction in DPPH radical levels, suggesting strong antioxidant properties comparable to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 3-Methyl-5-oxo-5-(4-methylphenyl)pentanoic acid | Low | Moderate | Moderate |

| 3-Methyl-5-oxo-5-(4-propylphenyl)pentanoic acid | Moderate | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.